molecular formula C10H9N3O2 B173118 N-methyl-5-nitroquinolin-8-amine CAS No. 152810-27-0

N-methyl-5-nitroquinolin-8-amine

Cat. No. B173118
M. Wt: 203.2 g/mol
InChI Key: DPGGPHUMELSDSV-UHFFFAOYSA-N
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Description

“N-methyl-5-nitroquinolin-8-amine” is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 . It is also known by its IUPAC name, N-methyl-5-nitro-6-quinolinamine .


Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to “N-methyl-5-nitroquinolin-8-amine”, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . Another method involves the reduction of 3-nitro precursor using stannous chloride dihydrate in ethanol .


Molecular Structure Analysis

The molecular structure analysis of “N-methyl-5-nitroquinolin-8-amine” can be performed using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . Other methods include the microcrystal electron diffraction method (MicroED) and the use of automated structure determination tools .


Chemical Reactions Analysis

The chemical reactions involving “N-methyl-5-nitroquinolin-8-amine” can be analyzed using various methods. For instance, the compound can undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-5-nitroquinolin-8-amine” include a molecular weight of 203.2 and a molecular formula of C10H9N3O2 . Further details about its physical and chemical properties were not found in the search results.

Scientific Research Applications

Field: Organic Chemistry

  • Application : The 8-Aminoquinoline ring has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
  • Methods : The synthesis of substituted 8-aminoquinoline involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases .
  • Results : This method provides a powerful tool for the synthesis of a variety of molecules .

Field: Medicinal Chemistry

  • Application : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
  • Methods : The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .
  • Results : A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules have been developed .

Field: Organic Chemistry

  • Application : The 8-Aminoquinoline ring has been used in the remote C–H Functionalization .
  • Methods : This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases .
  • Results : This method provides a powerful tool for the synthesis of a variety of molecules .

Field: Organic Chemistry

  • Application : Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives .
  • Methods : This involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
  • Results : The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .

Field: Organic Chemistry

  • Application : The 8-Aminoquinoline ring has been used in the remote C–H Functionalization .
  • Methods : This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases .
  • Results : This method provides a powerful tool for the synthesis of a variety of molecules .

Field: Organic Chemistry

  • Application : Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives .
  • Methods : This involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
  • Results : The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .

properties

IUPAC Name

N-methyl-5-nitroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-8-4-5-9(13(14)15)7-3-2-6-12-10(7)8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGGPHUMELSDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968496
Record name N-Methyl-5-nitroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-5-nitroquinolin-8-amine

CAS RN

5373-08-0
Record name N-Methyl-5-nitroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5373-08-0
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